FMOC-DL-3-BENZOTHIENYLALANINE
Description
Significance of Non-Canonical Amino Acid Incorporation in Peptide and Protein Science
The introduction of non-canonical amino acids (ncAAs) into polypeptide chains is a powerful strategy in protein engineering and synthetic biology. lookchem.comsci-hub.se This technique allows researchers to rationally design and engineer proteins and enzymes with new or enhanced physicochemical properties and biological functions. nih.gov The ability to incorporate amino acids beyond the natural 20 allows for the introduction of unique side chains that can act as spectroscopic probes, reactive handles for bioconjugation, or agents that increase a peptide's resistance to proteolytic degradation. acs.org
By expanding the genetic code or utilizing chemical synthesis, scientists can manipulate protein structure, dynamics, and function with a precision not possible with standard mutagenesis alone. nih.gov This has led to the development of proteins with improved stability in non-natural environments, enzymes with altered catalytic activities, and peptide-based drugs with better bioavailability and efficacy. chemimpex.com The applications are diverse, ranging from creating novel biomaterials to developing advanced therapeutic agents.
Overview of Benzothienylalanine Derivatives as Research Building Blocks
Benzothienylalanine (Bta) is a non-canonical amino acid that serves as a structural analog, or isostere, of tryptophan. pnas.orgmdpi.com It features a benzothiophene (B83047) ring in place of tryptophan's indole (B1671886) ring. This substitution is significant because it alters the electronic and steric properties of the side chain while maintaining a similar size and shape. pnas.org The benzothiophene moiety can confer unique biological activities and chemical properties to peptides into which it is incorporated. lookchem.com
As research building blocks, benzothienylalanine derivatives are primarily used to probe structure-activity relationships in peptides. By replacing native tryptophan residues with benzothienylalanine, researchers can investigate the role of the indole nitrogen and hydrogen-bonding capabilities of tryptophan in molecular recognition and function. Furthermore, the incorporation of Bta can enhance the metabolic stability of a peptide, as it is less susceptible to oxidative degradation than tryptophan. pnas.org These characteristics make benzothienylalanine derivatives valuable tools in medicinal chemistry for designing more robust peptide-based therapeutics.
Research Trajectories for FMOC-DL-3-BENZOTHIENYLALANINE within Academic Disciplines
This compound is an N-terminally protected form of 3-benzothienylalanine, designed for use in solid-phase peptide synthesis (SPPS). lookchem.comchemicalbook.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that allows for the stepwise and efficient assembly of amino acids into a peptide chain. lookchem.comgoogle.com While the DL-racemic mixture is available, much of the specific application-focused research utilizes one of the pure enantiomers, most commonly Fmoc-L-3-benzothienylalanine, to create stereochemically defined peptides. mdpi.comnih.gov
The primary research trajectory for this compound is within medicinal chemistry and drug discovery . Researchers have used L-3-benzothienylalanine (L-Bta) as a tryptophan substitute to develop novel peptide antagonists. For example, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target for anti-obesity drugs, tryptophan residues were successfully replaced with 3-benzothienylalanine to create potent and stable pseudopeptides. mdpi.com In another study, L-Bta was incorporated into synthetic peptides designed to inhibit the entry of HIV-1 into cells by targeting the gp120 envelope protein. nih.gov This substitution resulted in a non-natural peptide with retained biological function. nih.gov
Beyond specific therapeutic targets, the compound is a fundamental tool in proteomics and biophysical studies . lookchem.comfishersci.ca Its use in SPPS allows for the creation of custom peptides that can be used to study protein-protein interactions, enzyme mechanisms, and protein folding. lookchem.com The unique benzothiophene side chain can serve as a fluorescent probe or be used to systematically modify a peptide's properties, such as stability and solubility, which are critical factors in both biological research and pharmaceutical development. chemimpex.com
Chemical Compound Data
The following tables provide key chemical data for this compound and its related derivatives.
Table 1: Properties of this compound Data compiled from multiple chemical suppliers. Note that this is a racemic mixture of the D and L enantiomers.
| Property | Value |
| CAS Number | 177966-60-8 (for L-isomer) |
| Molecular Formula | C₂₆H₂₁NO₄S |
| Molecular Weight | 443.51 g/mol |
| Appearance | White to off-white powder |
Table 2: Properties of Related Benzothienylalanine Derivatives This table details the properties of the individual L- and D-isomers and the unprotected L-amino acid, which are common starting points for research applications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristic |
| Fmoc-L-3-Benzothienylalanine | 177966-60-8 | C₂₆H₂₁NO₄S | 443.51 | L-enantiomer used in chiral peptide synthesis. wuxiapptec.com |
| Fmoc-D-3-Benzothienylalanine | 177966-61-9 | C₂₆H₂₁NO₄S | 443.52 | D-enantiomer, used to create protease-resistant peptides. creative-peptides.com |
| L-3-Benzothienylalanine | 72120-71-9 | C₁₁H₁₁NO₂S | 221.27 | The unprotected amino acid building block. nih.gov |
Properties
CAS No. |
1236271-20-7 |
|---|---|
Molecular Formula |
C26H21NO4S |
Molecular Weight |
443.5 |
Purity |
95 |
Origin of Product |
United States |
Applications of Fmoc Dl 3 Benzothienylalanine in Advanced Peptide and Protein Research
Design and Synthesis of Peptide-Based Research Probes and Tools
The incorporation of FMOC-DL-3-benzothienylalanine into peptide frameworks enables the development of sophisticated probes and tools for biochemical and biomedical research. Its distinct properties are leveraged to control peptide structure, introduce signaling moieties, and create handles for molecular assembly.
Development of Peptidomimetics and Conformationally Constrained Peptide Structures
This compound is a valuable tool for designing peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess enhanced stability and bioavailability. The benzothienyl group is isosteric to the indole (B1671886) group of tryptophan but lacks the hydrogen bond donor capability of the indole nitrogen. This substitution allows researchers to probe the importance of specific hydrogen bonds in peptide-receptor interactions and to introduce conformational constraints.
A notable application is in the structure-activity relationship (SAR) studies of opioid receptor ligands. For instance, the macrocyclic tetrapeptide CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) is a known kappa opioid receptor (KOR) antagonist. To investigate the role of the tryptophan residue's indole NH group in its biological activity, researchers synthesized an analog where tryptophan was replaced with D-benzothienylalanine (Bta). mdpi.comnih.gov This substitution maintained KOR antagonism, suggesting that a hydrogen bond from the indole nitrogen was not essential for this activity. mdpi.com However, the substitution did alter the affinity for other opioid receptors, highlighting the utility of benzothienylalanine in fine-tuning receptor selectivity and creating more specific peptidomimetics. mdpi.comnih.gov The use of such conformationally restricted analogs helps in understanding the precise three-dimensional structure required for biological activity. mdpi.com
| Peptide | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |
|---|---|---|---|
| cyclo[Phe-D-Pro-Phe-D-Trp] (Parent) | 1.5 ± 0.2 | 150 ± 20 | 1100 ± 200 |
| cyclo[Phe-D-Pro-Phe-D-Bta] (Analog) | 1.4 ± 0.2 | 41 ± 4 | 130 ± 20 |
Data sourced from research on macrocyclic tetrapeptide analogs. mdpi.comnih.gov KOR: Kappa Opioid Receptor, MOR: Mu Opioid Receptor, DOR: Delta Opioid Receptor. Bta: D-Benzothienylalanine.
Creation of Fluorescent Probes for Biological Imaging and Sensing Research
The benzothiophene (B83047) ring system, a core component of benzothienylalanine, possesses intrinsic fluorescent properties that can be exploited for creating research probes. While the FMOC group itself is highly fluorescent, the benzothienyl moiety offers a more integral and potentially less disruptive fluorescent label once the FMOC group is removed during peptide synthesis. chemimpex.com The development of fluorescent amino acids is a significant area of research as they can be incorporated into proteins to study structure, dynamics, and localization without the need for larger, potentially disruptive fluorescent protein tags like GFP.
Research into related benzothiazole and benzothiophene derivatives has demonstrated their utility as fluorescent scaffolds. consensus.appresearchgate.net Studies have shown that linking new benzo[b]thiophene derivatives to the beta-carbon of alanine (B10760859) can produce quasi-isosteric analogs of naturally fluorescent amino acids. These probes can be designed to be sensitive to their local environment, allowing them to report on changes in polarity or binding events. ntu.ac.uk For example, the synthesis of various benzothiazole derivatives has yielded compounds with fluorescence emissions in the 380 to 450 nm range, suitable for various biological imaging applications. researchgate.net By incorporating this compound into a peptide sequence, a fluorescent reporter group is intrinsically part of the peptide backbone, enabling applications in fluorescence microscopy and binding assays. chemimpex.com
Utilization in Bioconjugation and Molecular Tagging Strategies
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a more complex and functional construct. This compound is available as a tool for such applications. chemimpex.com The benzothienyl side chain can serve as a molecular tag or be further functionalized to participate in specific bioconjugation reactions.
While the benzothiophene ring is not as reactive as other functional groups commonly used in bioconjugation, modern C-H functionalization chemistry offers pathways for its modification. ntu.ac.uk For example, palladium-catalyzed reactions can modify tryptophan residues in peptides, and similar strategies could potentially be applied to the benzothienyl ring. ntu.ac.uk More commonly, the benzothienylalanine residue can be incorporated as a stable, hydrophobic tag. In more advanced strategies, the FMOC-amino acid could be synthesized with an additional reactive handle, such as an azide (B81097) or alkyne group, attached to the benzothienyl ring, preparing it for "click chemistry" reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govlifetein.com These bioorthogonal reactions allow for the precise and efficient attachment of other molecules, such as drugs, imaging agents, or polyethylene glycol (PEG) chains, to the peptide in a highly specific manner. nih.govlifetein.com
Role in Site-Specific Protein Engineering and Mutagenesis Studies
Site-specific mutagenesis using non-canonical amino acids like 3-benzothienylalanine is a powerful technique for dissecting protein structure-function relationships. By replacing a natural amino acid with an analog possessing distinct properties, researchers can gain precise insights into the roles of individual atoms and functional groups within a protein's architecture.
Investigation of Amino Acid Residue Functionality in Protein Active Sites
The substitution of natural amino acids with 3-benzothienylalanine allows for the precise investigation of an active site's chemical environment. A key example is the study of Staphylococcus aureus thioredoxin (Trx), an antioxidant enzyme that relies on a conserved active site tryptophan (Trp28) adjacent to its catalytic cysteine residues. nih.gov To determine the functional importance of the hydrogen bond donated by the Trp28 indole nitrogen, researchers used an engineered aminoacyl-tRNA synthetase to site-specifically replace Trp28 with 3-benzothienylalanine (Bta), which has a sulfur atom in place of the indole NH group. nih.gov
The resulting Trx-W28Bta mutant enzyme was found to be properly folded and retained significant catalytic activity, with a kcat/Km value approximately 2.5-fold lower than the wild-type enzyme. nih.gov This finding provided direct evidence that the hydrogen bond from the Trp28 side chain is not essential for the enzyme's catalytic function. Instead, it demonstrated that the bulky, aromatic nature of the side chain is the critical feature for maintaining the active site's structural integrity. nih.gov This type of subtle, isosteric substitution provides a level of detail that is often unattainable with standard mutagenesis, which typically involves replacement with a much smaller amino acid like alanine. nih.gov
| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|
| Wild-Type Trx | 11.2 ± 1.1 | 15.4 ± 0.6 | (1.38 ± 0.16) x 106 |
| Trx-W28Bta | 11.0 ± 1.4 | 6.0 ± 0.4 | (0.55 ± 0.08) x 106 |
Data from a study probing the active site of S. aureus thioredoxin. nih.gov The assay measured the reduction of insulin by the enzyme.
Engineering of Enzyme Catalytic Mechanisms through Amino Acid Substitution
Beyond simply probing function, the substitution of active site residues with 3-benzothienylalanine can be a strategy for engineering enzyme catalytic mechanisms. By altering the steric and electronic properties of an active site, it is possible to modify an enzyme's substrate specificity, reaction rate, and even the type of reaction it catalyzes. researchgate.netnih.gov
The study on thioredoxin serves as a foundational example of this principle. nih.gov By replacing Trp28 with Bta, the active site was engineered to function without a specific hydrogen bond donor. This demonstrated that the catalytic machinery could be maintained with a bioisostere, opening the door to further modifications. For example, if a particular hydrogen bond in an active site is found to be detrimental to a desired non-natural reaction, replacing the responsible residue with benzothienylalanine could engineer the enzyme to favor the new catalytic pathway. This approach is part of a broader strategy in enzyme engineering where unnatural amino acids are used to introduce novel chemical functionalities, thereby expanding the catalytic repertoire beyond what is found in nature. researchgate.net This allows for the creation of bespoke biocatalysts for applications in chemical synthesis and biotechnology. researchgate.net
Development of Genetically Encoded Non-Canonical Amino Acid Systems
The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a powerful tool for protein research and engineering. A significant advancement in this field has been the development of a system for the site-specific incorporation of 3-benzothienyl-L-alanine (Bta), a tryptophan analog, into proteins in vivo. This was achieved by engineering a pyrrolysyl-tRNA synthetase (PylRS) variant, termed BtaRS.
This engineered enzyme facilitates the efficient and site-specific incorporation of Bta in response to the UAG codon. The development of BtaRS provides a valuable tool for substituting tryptophan with a hydrogen-bond-deficient analog, allowing researchers to probe the role of hydrogen bonding in protein structure and function. A key advantage of this PylRS-derived system is its potential applicability across a broad range of species, including mammalian cells, as PylRS-derived enzymes are orthogonal in both bacteria and eukaryotes.
| Engineered Enzyme | Non-Canonical Amino Acid | Parent System | Application |
| BtaRS | 3-benzothienyl-L-alanine | Pyrrolysyl-tRNA synthetase (PylRS) | Site-specific incorporation into proteins in vivo to study the role of tryptophan hydrogen bonding. |
Application in Combinatorial Library Design for Peptide Discovery Research
This compound is a valuable reagent in the construction of peptide libraries for drug discovery and other biomedical research. creative-peptides.comcreative-peptides.com These libraries, which can contain millions of unique peptide sequences, are powerful tools for identifying novel ligands for a variety of biological targets. nih.gov
Generation of Diverse Peptide Sequences for Ligand Identification
The use of this compound in solid-phase peptide synthesis (SPPS) allows for the straightforward incorporation of the benzothienylalanine moiety into peptide chains. chemimpex.comnih.govresearchgate.net SPPS is a cornerstone of combinatorial chemistry, enabling the rapid and systematic synthesis of large numbers of peptides. nih.gov By including this compound as one of the building blocks in the synthesis process, researchers can generate diverse peptide libraries with unique structural and chemical properties conferred by the benzothienyl group.
The process of creating these libraries often involves a "split-and-mix" synthesis strategy, where resin beads are divided into separate reaction vessels for the coupling of each amino acid, and then pooled together before the next coupling step. nih.gov This method ensures that each bead carries a unique peptide sequence. Screening these libraries against a biological target can lead to the identification of high-affinity ligands. nih.gov
Exploration of Structure-Activity Relationships in Research Contexts
Once a lead peptide has been identified from a combinatorial library, the next step is often to explore its structure-activity relationship (SAR) to optimize its properties. researchgate.netnih.gov This involves systematically modifying the peptide sequence and assessing the impact of these changes on its biological activity. nih.gov The incorporation of non-canonical amino acids like 3-benzothienylalanine is a key strategy in SAR studies. chemimpex.com
By substituting natural amino acids with 3-benzothienylalanine at various positions within a peptide, researchers can investigate the role of aromaticity, hydrophobicity, and the potential for π-π stacking interactions on the peptide's binding affinity and functional activity. creative-peptides.com Peptide scanning techniques, where each amino acid in a sequence is systematically replaced, provide a framework for understanding the functional role of individual residues. nih.gov The unique structural features of 3-benzothienylalanine can lead to peptides with enhanced stability, solubility, and bioavailability, which are critical factors in the development of therapeutic agents. chemimpex.comnih.gov
Contribution to Advanced Material Science Research via Polymer Incorporation Methodologies
The incorporation of amino acids into synthetic polymers is a growing area of research aimed at creating advanced materials with tailored properties for biomedical applications. nih.govresearchgate.nettandfonline.com Amino acids are attractive building blocks due to their biocompatibility, biodegradability, and the presence of versatile functional groups. nih.govtandfonline.com The benzothienyl group of 3-benzothienylalanine, for instance, can be incorporated into polymer matrices to potentially enhance the mechanical and chemical properties of materials. chemimpex.com
Several methodologies exist for the incorporation of amino acids into polymers. These can be broadly categorized into the synthesis of amino acid-functionalized monomers followed by polymerization, or the post-polymerization modification of an existing polymer with amino acids. nih.gov
Main-Chain Functionalized Polymers: In this approach, amino acids are part of the polymer backbone. This can be achieved through step-growth polymerization techniques like polycondensation.
Side-Chain Functionalized Polymers: Here, the amino acid is attached as a pendant group to the main polymer chain. This is often accomplished by first synthesizing a monomer that contains the amino acid, and then polymerizing this monomer, for example, through reversible deactivation radical polymerization. nih.gov Another method is to use a polymer with reactive side chains and then couple the amino acid to these groups. nih.gov
While specific research detailing the incorporation of this compound into polymers is not extensively documented, the general principles of amino acid incorporation provide a framework for its potential use. The benzothienyl side chain could introduce unique optical or electronic properties to the resulting polymer, making it a candidate for the development of novel functional biomaterials. biomedres.usresearchgate.net
| Polymerization Strategy | Description | Potential Application |
| Main-Chain Functionalization | Amino acid is part of the polymer backbone. | Biodegradable materials with intrinsic biological activity. |
| Side-Chain Functionalization | Amino acid is a pendant group on the polymer chain. | Functional materials for drug delivery, tissue engineering, and biosensors. biomedres.us |
Analytical and Characterization Methodologies for Fmoc Dl 3 Benzothienylalanine Containing Constructs
Spectroscopic Techniques for Structural and Functional Characterization
Spectroscopic methods are indispensable for elucidating the three-dimensional structure and assessing the functional characteristics of peptides. For constructs containing 3-benzothienylalanine, these techniques provide insights at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Protein and Peptide Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, dynamics, and interactions of proteins and peptides in solution. nih.gov The incorporation of unnatural amino acids like 3-benzothienylalanine can serve multiple purposes in NMR studies. While direct NMR data for peptides exclusively containing FMOC-DL-3-benzothienylalanine is not broadly published, the principles of using unnatural amino acids are well-established.
The introduction of an unnatural amino acid can act as a specific probe, simplifying complex spectra, especially in larger proteins. nih.gov Isotopically labeled versions of the unnatural amino acid (e.g., with ¹³C or ¹⁵N) or those containing fluorine atoms (¹⁹F) can be incorporated site-specifically. nih.govanu.edu.au This allows researchers to focus on a particular region of the peptide or protein, monitoring its local environment, conformational changes upon ligand binding, or interactions with other molecules. nih.govanu.edu.au For instance, 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the preferred conformation and spatial proximity of atoms within the peptide, as has been demonstrated for peptides containing other complex diaryl amino acids. nih.gov The unique chemical shifts of the benzothienyl group's protons and carbons would provide distinct signals for monitoring its environment within the peptide structure.
Key applications of NMR for benzothienylalanine-containing peptides include:
Structural Determination: Confirming the correct fold and secondary structure elements of the peptide.
Conformational Analysis: Studying the orientation of the benzothienyl side chain relative to the peptide backbone. nih.gov
Interaction Studies: Observing chemical shift perturbations upon binding to target molecules to map binding sites. nih.gov
Dynamics: Assessing the flexibility and motion of the specific region where the amino acid is incorporated.
Mass Spectrometry (MS) for Peptide Sequence Verification and Purity Assessment
Mass Spectrometry (MS) is a fundamental tool for the characterization of synthetic peptides, providing rapid and accurate determination of molecular weight, sequence verification, and impurity profiling. lcms.czgoogle.com For peptides synthesized with this compound, MS is critical to confirm the successful incorporation of this non-natural residue.
Following solid-phase peptide synthesis (SPPS), the crude peptide product is typically analyzed to confirm the mass of the desired product. nih.govresearchgate.net Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization) are commonly used. Several research studies explicitly report the validation of L-3-Benzothienylalanine (Bta) containing peptides using mass spectrometry, confirming their calculated molecular weights. nih.govnih.govresearchgate.net For example, in the synthesis of non-natural peptide triazole antagonists of HIV-1 Env gp120, the final purified peptides containing Bta were validated by MALDI-TOF-MS. nih.gov Similarly, in the development of cyclic cell-penetrating peptides, the authenticity of analogues with Bta substitutions was confirmed by MALDI FT-ICR mass spectrometry. nih.gov
Tandem mass spectrometry (MS/MS) can further be employed for de novo sequencing, definitively proving the position of the benzothienylalanine residue within the peptide chain. google.com This is particularly important as the mass of benzothienylalanine (C₁₁H₁₁NO₂S) differs from natural aromatic amino acids like tryptophan and phenylalanine.
| Peptide/Construct | Mass Spectrometry Method | Purpose | Reference |
|---|---|---|---|
| KR-41 and KR-42 (Peptide Triazoles with L-Bta) | MALDI-TOF-MS | Validation of final purified peptides | nih.gov |
| CPP12-2 (Cyclic Peptide with L-Bta) | MALDI FT-ICR MS | Confirmation of peptide authenticity | nih.gov |
| Ghrelin Analogues (with diaryl amino acids) | MALDI-ToF MS | Identity confirmation | nih.gov |
| General Peptides with Unnatural Amino Acids | Tandem MS (MS/MS) | Peptide sequencing | google.com |
Advanced Spectroscopic Probes in Protein Environments
Unnatural amino acids are frequently designed to serve as advanced spectroscopic probes, reporting on their local environment within a protein or peptide through changes in their spectroscopic signals. upenn.edunih.gov These probes can be fluorescent, vibrationally active (for Infrared or Raman spectroscopy), or spin-labeled (for EPR spectroscopy). researchgate.netacs.orgacs.org
While 3-benzothienylalanine is not primarily designed as a specialized probe, its benzothiophene (B83047) ring system, an isostere of tryptophan's indole (B1671886) ring, possesses intrinsic spectroscopic properties that can be exploited. Its UV absorbance and fluorescence characteristics, while different from tryptophan, can provide valuable information. For example, the substitution of tryptophan with an analogue like azulenyl-alanine has been shown to create a new fluorescent reporter that can be excited independently, allowing for more detailed studies of peptide-membrane interactions. nih.gov Similarly, the unique spectral signature of benzothienylalanine could be used to:
Monitor Environmental Polarity: Changes in the local dielectric environment can cause shifts in fluorescence emission spectra (solvatochromism).
Study Ligand Binding: Binding events can alter the fluorescence quantum yield or lifetime of the probe.
Measure Distances: It could potentially serve as a FRET (Förster Resonance Energy Transfer) partner with another chromophore to measure intramolecular or intermolecular distances. nih.gov
The development of probes with nitrile or azide (B81097) groups, which have distinct infrared stretching frequencies in a region of the spectrum with minimal interference from the rest of the protein, has allowed for precise measurements of local electric fields and hydration status. upenn.eduresearchgate.net The incorporation of 3-benzothienylalanine follows the same principle of using a non-native component to gain new spectroscopic insights into molecular structure and function.
Chromatographic Techniques for Purification and Purity Evaluation
Chromatographic separation is the cornerstone of peptide purification and analysis. For synthetic peptides made using Fmoc chemistry, including those with 3-benzothienylalanine, chromatography is essential to isolate the target peptide from a complex mixture of impurities generated during synthesis. lcms.cz
High-Performance Liquid Chromatography (HPLC) in Research Synthesis and Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for both the purification and purity assessment of synthetic peptides. lcms.cz The process involves a stationary phase (commonly C8 or C18 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). lcms.czgoogleapis.com
The utility of RP-HPLC for peptides containing L-3-benzothienylalanine (Bta) is well-documented. In numerous studies, peptides incorporating Bta were successfully purified to high levels (often >95%) using preparative RP-HPLC. nih.govnih.govnih.gov The final purity of the lyophilized peptide is then confirmed using analytical RP-HPLC, which employs the same separation principles but on a smaller scale. googleapis.comnih.gov The retention time of the Bta-containing peptide provides a reliable measure of its hydrophobicity relative to other components in the mixture.
| Peptide/Construct | HPLC Column Type | Key Application | Reference |
|---|---|---|---|
| KR-41 and KR-42 (with L-Bta) | Preparative C18 | Purification to 95-98% | nih.gov |
| CPP12-2 (with L-Bta) | Semi-preparative and Analytical Waters XBridge C18 | Purification and Purity Assessment (≥95%) | nih.gov |
| Ghrelin Analogues | Jupiter Proteo, Kinetex Biphenyl, Aeris Peptide | Purity determination (>95%) | nih.gov |
| Cyclic β-casomorphin analogues (with Bta) | LiChrospher 100 RP-18e | Monitoring reaction progress and analysis | researchgate.net |
Ultra Performance Liquid Chromatography (UPLC) Applications in Peptide Characterization
Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By using columns packed with smaller sub-2 µm particles, UPLC systems operate at higher pressures to achieve faster separations, greater resolution, and improved sensitivity. mdpi.com This makes UPLC particularly well-suited for the detailed characterization of complex peptide mixtures and the precise purity determination of final products.
In the development of MCH-R1 antagonists, a large library of pseudopeptides, which included analogues of tryptophan such as 3-benzothienylalanine, were synthesized. The analytical characterization of these peptides was performed using UPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). mdpi.com The high resolution of UPLC allows for the separation of closely related impurities, such as deletion sequences or isomers, providing a more accurate assessment of peptide purity than conventional HPLC might offer. lcms.cz
Biophysical Methods for Interaction Analysis
Biophysical methods are indispensable for elucidating the intricate details of how molecules interact. For peptide constructs containing 3-benzothienylalanine, a non-natural amino acid analog of tryptophan, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer deep insights into their binding characteristics with target proteins. nih.gov These methods are crucial for structure-activity relationship studies and the rational design of peptidomimetic compounds. nih.gov
Surface Plasmon Resonance (SPR) is a real-time, label-free optical biosensing technique used to measure the binding kinetics and affinity of molecular interactions. mdpi.com In the context of peptides containing 3-benzothienylalanine, SPR is employed to study their interaction with protein targets, such as the HIV-1 envelope glycoprotein (B1211001) gp120. nih.gov
Experimental Approach: SPR experiments are typically performed on instruments like a BIAcore 3000 optical biosensor. nih.gov The general procedure involves the immobilization of the target protein (ligand) onto a sensor chip, followed by the injection of the peptide construct (analyte) in a continuous flow of buffer over the surface. nih.govresearchgate.net For instance, HIV-1 gp120 can be immobilized on a CM5 sensor chip using standard amine coupling chemistry. nih.gov The experiments are generally conducted at a controlled temperature, for example, 25°C, using a buffer such as Phosphate Buffered Saline (PBS) with a small amount of surfactant to prevent non-specific binding. nih.gov
Data Analysis: The SPR signal, measured in resonance units (RU), is proportional to the mass concentration on the sensor surface. nih.gov By monitoring the change in RU over time during the association and dissociation phases, kinetic parameters can be determined. A double reference subtraction is often performed to correct for non-specific binding and bulk refractive index changes. nih.gov The resulting sensorgrams are then fitted to a suitable binding model, such as a simple 1:1 Langmuir binding model, which may include a mass transport parameter. nih.gov This analysis yields the association rate constant (k_a) and the dissociation rate constant (k_d). From these rates, the equilibrium dissociation constant (K_D) can be calculated as the ratio of k_d to k_a (K_D = k_d/k_a). nih.gov
In a study analyzing a peptide antagonist of HIV-1 gp120, where tryptophan was replaced by L-3-Benzothienylalanine (Bta), SPR was used in a competition format to determine the inhibitory concentration (IC_50). nih.gov
Table 1: Representative SPR Experimental Parameters for Analyzing 3-Benzothienylalanine-Containing Peptides
| Parameter | Description |
| Instrument | BIAcore 3000 Optical Biosensor |
| Sensor Chip | CM5 |
| Ligand | HIV-1 YU-2 gp120 (~3000 RUs) |
| Analyte | Peptides containing L-3-Benzothienylalanine |
| Buffer | Phosphate Buffered Saline (PBS), pH 7.4, with 0.005% Tween |
| Temperature | 25°C |
| Data Fitting | 1:1 binding model with mass transport parameter |
| Derived Parameters | k_a (association rate), k_d (dissociation rate), K_D (dissociation constant), IC_50 (in competition assays) |
This table is based on the experimental setup described for analyzing peptide triazole antagonists of HIV-1 gp120. nih.gov
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. oup.comdokumen.pub This method is used to determine the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.gov
Experimental Approach: ITC experiments involve titrating the peptide construct from a syringe into a calorimetric cell containing the target protein, all while maintaining a constant temperature (e.g., 25°C). nih.gov For example, a solution of a peptide containing L-3-Benzothienylalanine can be injected in small aliquots into a cell containing gp120. nih.gov The heat released or absorbed upon each injection is measured by the instrument. uchicago.edu The solutions are typically prepared in a buffer like PBS, and it is crucial to degas the solutions to prevent bubble formation during the experiment. nih.gov
Data Analysis: The raw ITC data consists of a series of heat-rate spikes corresponding to each injection. Integrating these peaks yields the heat change per injection, which is then plotted against the molar ratio of the peptide to the protein. nih.gov This binding isotherm can be fitted to a binding model (e.g., a single-site binding model) to extract the thermodynamic parameters. The dissociation constant (K_D) and the enthalpy change (ΔH) are determined directly from the fit. nih.gov The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:
ΔG = -RTln(K_A) = RTln(K_D) ΔG = ΔH - TΔS
where R is the gas constant and T is the absolute temperature. nih.gov
In a study of non-natural peptide triazoles, ITC was used to measure the direct binding to gp120. nih.gov The results showed that the binding of a peptide containing L-3-Benzothienylalanine (KR-41) was characterized by a large negative enthalpy change and a negative entropy change, indicating that the interaction is primarily enthalpy-driven. nih.gov
Table 2: Thermodynamic Binding Parameters for a 3-Benzothienylalanine-Containing Peptide (KR-41) Interacting with gp120 Determined by ITC
| Parameter | Value |
| Stoichiometry (n) | 1.0 ± 0.1 |
| Dissociation Constant (K_D) | 2.1 ± 0.2 µM |
| Enthalpy Change (ΔH) | -15.6 ± 0.2 kcal/mol |
| Gibbs Free Energy Change (ΔG) | -7.8 kcal/mol |
| Entropic Contribution (-TΔS) | 7.8 kcal/mol |
Data collected at 25°C in PBS buffer (pH 7.4). nih.gov Values are reported as mean with standard deviation where available. nih.gov
Theoretical and Computational Investigations of Benzothienylalanine Derivatives in Research
Molecular Modeling of Peptide and Protein Conformations Incorporating Unnatural Amino Acids
The introduction of a non-canonical amino acid such as benzothienylalanine can significantly alter the conformational landscape of a peptide or protein. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are instrumental in exploring these structural changes at an atomic level. nih.govresearchgate.netnih.gov
MD simulations treat molecules as dynamic entities, calculating the forces between atoms and using them to predict their motion over time. plos.org This allows researchers to observe how the incorporation of a bulky, aromatic side chain like that of benzothienylalanine influences peptide folding, stability, and dynamics. For instance, simulations can reveal whether the benzothienyl group promotes the formation of specific secondary structures, such as β-turns or helical motifs, or if it disrupts existing structural arrangements. researchgate.net
Key insights that can be gained from molecular modeling of benzothienylalanine-containing peptides include:
Conformational Preferences: Identifying the most stable three-dimensional arrangements of the peptide.
Solvent Interactions: Understanding how the hydrophobic benzothienyl group interacts with the surrounding solvent.
Intramolecular Interactions: Mapping the non-covalent interactions between the unnatural amino acid and other residues in the peptide chain.
These computational studies provide a detailed picture of the structural consequences of incorporating benzothienylalanine, which is essential for designing peptides with specific shapes and functions.
Table 1: Common Molecular Modeling Techniques for Peptide Analysis
| Technique | Description | Application for Benzothienylalanine Peptides |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to predict conformational changes. | Studying the folding and flexibility of peptides containing benzothienylalanine. |
| Monte Carlo (MC) Simulation | Uses random sampling to explore the conformational space of a molecule. | Identifying low-energy conformations of benzothienylalanine-containing peptides. |
| Homology Modeling | Predicts the 3D structure of a protein based on its similarity to a known protein structure. | Building initial models of larger proteins incorporating benzothienylalanine for further simulation. |
Computational Approaches for Enzyme Design and Engineering Utilizing Non-Canonical Amino Acids
The unique chemical properties of non-canonical amino acids can be harnessed to design enzymes with novel catalytic activities or enhanced stability. Computational enzyme design methods are pivotal in this process, enabling the rational engineering of proteins to incorporate residues like benzothienylalanine. nih.govusp.brclara-center.euresearchgate.netnih.gov
Computational approaches to enzyme design typically involve a multi-step process:
Scaffold Selection: Choosing a stable protein framework that can accommodate the desired catalytic machinery.
Active Site Design: Using computational algorithms to identify optimal positions for catalytic residues, including the non-canonical amino acid, within the protein scaffold.
By incorporating benzothienylalanine, it may be possible to create enzymes with altered substrate specificity or novel catalytic mechanisms. For example, the aromatic benzothiophene (B83047) ring could participate in pi-stacking interactions with a substrate, or its sulfur atom could be involved in catalysis. Computational tools can model these potential interactions and predict their impact on enzyme function before any experimental work is undertaken.
Table 2: Key Computational Tools in Enzyme Design
| Tool Category | Example Software | Function |
| Protein Structure Prediction | Rosetta, I-TASSER | Predicts the 3D structure of a protein from its amino acid sequence. |
| Molecular Docking | AutoDock, Glide | Predicts the binding orientation of a substrate or ligand to a protein. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Gaussian, AMBER | Simulates chemical reactions in the enzyme active site with high accuracy. |
Structure-Activity Relationship (SAR) Studies through Computational Analysis of Peptide Analogues
Understanding the relationship between the structure of a molecule and its biological activity is a cornerstone of drug discovery. Computational structure-activity relationship (SAR) studies are used to identify the chemical features of a molecule that are critical for its function. nih.govescholarship.orgmdpi.com
In the context of benzothienylalanine-containing peptides, computational SAR studies can be used to:
Identify Key Interactions: Determine which parts of the peptide are most important for binding to a biological target.
Predict the Activity of New Analogues: Guide the design of new peptide analogues with improved potency or selectivity.
Rationalize Experimental Observations: Provide a molecular-level explanation for the observed biological activities of a series of related compounds.
A relevant example is the study of benzo[b]thiophene analogues of the antimycotic agent terbinafine. Research has shown that the position of the side chain on the benzo[b]thiophene core and the presence of other substituents significantly impact the antifungal activity. nih.gov For instance, derivatives with the side chain at the 7-position and a chloro group at the 3-position exhibited enhanced activity against Candida albicans. nih.gov Computational modeling of these analogues could elucidate the structural basis for this enhanced activity, providing valuable insights for the design of new antifungal agents.
Table 3: Computational Methods in SAR Studies
| Method | Description | Application to Benzothienylalanine Analogues |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a molecule to its biological activity. | Predicting the activity of new benzothienylalanine-containing peptides based on their physicochemical properties. |
| 3D-QSAR (CoMFA, CoMSIA) | Extends QSAR to consider the three-dimensional properties of molecules. | Building predictive models of peptide activity based on their shape and electrostatic properties. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Defining the key features of benzothienylalanine peptides necessary for target binding. |
Derivatization and Functionalization Strategies for Research Enhancement
Introduction of Bioorthogonal Handles for Advanced Chemical Biology Studies
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govscispace.com The introduction of bioorthogonal handles—small, inert functional groups—into molecules like FMOC-DL-3-benzothienylalanine allows for their specific chemical modification in a biological environment. acs.org This strategy is paramount for a wide range of applications, including the labeling, tracking, and imaging of peptides and proteins. nih.gov
The benzothienyl side chain of this compound is an ideal candidate for the installation of such handles. While direct methods for this specific amino acid are not extensively documented, established strategies for functionalizing other aromatic amino acids can be readily adapted. Common bioorthogonal handles that could be introduced include azides, alkynes, and tetrazines. researchgate.netnih.gov
Azides and alkynes are the most widely used bioorthogonal pairs, reacting with each other in the highly efficient and specific Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". nih.govpeptide.com The copper-catalyzed version (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two prominent examples of this reaction. nih.govnih.gov Tetrazines, on the other hand, react with strained alkenes and alkynes in an inverse-electron-demand Diels-Alder reaction, which is known for its exceptionally fast reaction kinetics. nih.govrsc.org
The introduction of these handles onto the benzothienyl moiety could be achieved through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions on a pre-functionalized (e.g., halogenated) benzothiophene (B83047) ring before its incorporation into the alanine (B10760859) structure. Alternatively, late-stage functionalization of the peptide-incorporated benzothienylalanine residue via C-H activation methods is an emerging and powerful strategy. nih.govntu.ac.ukresearchgate.net
| Bioorthogonal Handle | Reaction Partner | Reaction Type | Key Features |
|---|---|---|---|
| Azide (B81097) (-N3) | Alkyne | Huisgen Cycloaddition (Click Chemistry) | High specificity, high yield, stable triazole linkage. nih.govpeptide.com |
| Terminal Alkyne | Azide | Huisgen Cycloaddition (Click Chemistry) | Allows for Cu(I)-catalyzed or strain-promoted ligation. nih.govresearchgate.net |
| Strained Alkyne (e.g., cyclooctyne) | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly biocompatible. nih.gov |
| Tetrazine | Strained Alkene (e.g., trans-cyclooctene) | Inverse-Electron-Demand Diels-Alder | Extremely fast reaction kinetics, bio-inert byproducts. nih.govrsc.org |
Creation of Modified Amino Acid Analogues for Specific Research Applications
Beyond the addition of bioorthogonal handles, the benzothienyl side chain of this compound can be more extensively modified to create a diverse array of amino acid analogues with tailored properties for specific research applications. These modifications can alter the steric, electronic, or hydrophobic properties of the amino acid, thereby influencing the structure and function of peptides into which it is incorporated. nih.gov
One powerful approach for such modifications is transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings. nih.govrsc.org These reactions would typically require the synthesis of a halogenated precursor, for instance, an iodo- or bromo-benzothienylalanine derivative. This precursor could then be coupled with a wide variety of boronic acids or organozinc reagents to introduce new substituents onto the aromatic ring. This strategy allows for the systematic variation of the side chain's properties to probe structure-activity relationships in peptides.
Another emerging technique is the direct C-H functionalization of aromatic systems. researchgate.netchemrxiv.org This approach avoids the need for pre-functionalized starting materials and allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds on the benzothienyl ring. researchgate.net Such methods could be used to introduce a range of functional groups, including alkyl, aryl, or fluoroalkyl moieties, to fine-tune the properties of the amino acid.
These modified analogues can be used in a variety of research applications. For example, the introduction of a photo-crosslinking group, such as a benzophenone (B1666685) or a diazirine, could be used to study peptide-protein interactions by covalently trapping binding partners upon UV irradiation. The incorporation of fluorescent moieties can aid in the visualization and tracking of peptides within cells. Furthermore, altering the side chain's hydrophobicity or hydrogen-bonding capacity can be used to modulate the self-assembly properties of peptides into nanomaterials. mdpi.comnih.gov
| Modification Strategy | Potential Functional Groups Introduced | Exemplary Research Application |
|---|---|---|
| Cross-Coupling (e.g., Suzuki, Negishi) | Aryl, heteroaryl, alkyl groups | Probing structure-activity relationships, modulating receptor binding affinity. nih.govrsc.org |
| C-H Functionalization/Activation | Aryl, alkyl, alkenyl groups | Late-stage modification of peptides, synthesis of novel analogues. researchgate.netresearchgate.net |
| Introduction of Photo-crosslinkers | Benzophenones, diazirines | Mapping protein-protein interactions. |
| Attachment of Fluorophores | Fluorescein, rhodamine derivatives | Fluorescence microscopy, tracking peptide localization. |
Strategies for Constructing Multivalent Peptide Architectures for Research Probes
Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a key principle in biology that often leads to significantly enhanced binding affinity and specificity. The construction of multivalent peptide architectures, where multiple peptide ligands are displayed on a central scaffold, is a powerful strategy for creating high-avidity research probes. This compound, particularly when functionalized with bioorthogonal handles, is an excellent building block for the synthesis of such constructs.
The general strategy for creating multivalent peptide probes involves the synthesis of peptide ligands containing a bioorthogonally functionalized amino acid, such as a derivative of this compound bearing an azide or alkyne. These peptides are then "clicked" onto a multivalent scaffold that presents the complementary reactive group. Scaffolds can range from small organic molecules to larger structures like dendrimers, polymers, or even proteins.
The choice of scaffold allows for precise control over the number and spacing of the displayed peptides, which can be critical for optimizing interactions with target receptors. For instance, a scaffold with a defined geometry can be used to mimic the spatial arrangement of binding sites on a protein complex.
These multivalent probes have numerous applications in research. They can be used to cluster cell surface receptors to trigger signaling pathways, to target specific cell types with high avidity for imaging or drug delivery, or to act as potent inhibitors of protein-protein interactions. The incorporation of this compound and its derivatives can also impart favorable properties to the individual peptide ligands, such as increased proteolytic stability or altered hydrophobicity, further enhancing the performance of the multivalent probe.
| Scaffold Type | Typical Number of Peptide Arms | Key Features and Applications |
|---|---|---|
| Small Organic Molecules (e.g., tri- or tetra-functionalized core) | 2-4 | Well-defined structure, useful for probing receptor spacing. |
| Dendrimers | 4-64+ | Highly branched, high density of peptide display, useful for high-avidity targeting. |
| Polymers (e.g., PEG) | Variable | Flexible, can improve pharmacokinetic properties. mdpi.com |
| Peptide-based Scaffolds | 2-8 | Biocompatible, can be synthesized using standard peptide synthesis techniques. |
Future Directions and Emerging Research Opportunities for Fmoc Dl 3 Benzothienylalanine
Advancements in Automated Synthesis of Complex Benzothienylalanine-Containing Peptides
The synthesis of peptides incorporating non-natural amino acids like 3-benzothienylalanine has been significantly propelled by advancements in automated peptide synthesis. creative-peptides.com Modern automated synthesizers offer precise control over reaction conditions, such as temperature, reagent concentration, and reaction times, which is crucial for efficiently incorporating sterically hindered or complex residues. creative-peptides.com The foundation of this technology, solid-phase peptide synthesis (SPPS), particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, is well-suited for compounds like FMOC-DL-3-benzothienylalanine. chemimpex.comcreative-peptides.com The Fmoc protecting group allows for selective deprotection under mild basic conditions, preserving the integrity of the complex side chain. chemimpex.comfishersci.ca
Future advancements are expected to focus on high-throughput systems and flow peptide synthesis, which can dramatically accelerate the creation of peptide libraries containing benzothienylalanine. nih.govcreative-peptides.com These technologies enable the rapid screening of numerous peptide sequences for specific biological activities, a critical step in drug discovery. creative-peptides.com The optimization of coupling reagents and resin chemistry will be essential to further improve the efficiency and yield of synthesizing long or complex peptides containing bulky non-canonical residues. nih.gov
| Synthesis Advancement | Implication for Benzothienylalanine Peptides | Key Benefits |
| High-Throughput Synthesis | Enables rapid generation of large libraries of peptides containing the benzothienylalanine residue for screening purposes. | Accelerates discovery of bioactive peptides; reduces development time and costs. creative-peptides.com |
| Automated Fast-Flow Synthesis | Improves the synthesis speed and efficiency for long peptide chains that include complex amino acids. nih.gov | Allows for the creation of larger, more complex proteins and enzymes incorporating benzothienylalanine. |
| Optimized Coupling Reagents | Enhances the efficiency of peptide bond formation, especially for sterically hindered amino acids like benzothienylalanine. | Higher synthesis yields; increased purity of the final peptide product. nih.gov |
| Advanced Purification Techniques | Streamlines the purification process, which can be challenging for complex synthetic peptides. | Faster isolation of the target peptide; improved overall process efficiency. creative-peptides.com |
Exploration of Novel Bioconjugation Chemistries for Next-Generation Research Probes
Bioconjugation, the process of covalently linking molecules, is a cornerstone of modern chemical biology and drug development. rsc.org Non-natural amino acids offer unique chemical handles for site-specific modification of proteins and peptides, overcoming the poor specificity of reactions targeting natural amino acids. acs.org The benzothienyl group in this compound, while not possessing a bio-orthogonal handle itself, serves as a scaffold that can be further modified to include reactive groups for "click" chemistry, such as azides or alkynes. acs.orgresearchgate.net
Future research will likely explore the development of novel bioconjugation methods that are compatible with the benzothienyl side chain. This could involve metal-mediated C-H functionalization or other advanced organic reactions to attach probes, drugs, or imaging agents directly to the benzothienyl ring system. nih.gov Such strategies would enable the creation of next-generation research tools, including fluorescent probes for visualizing cellular processes or targeted drug delivery systems. chemimpex.com The ability to precisely attach biomolecules to surfaces or other molecules is a critical aspect of creating advanced diagnostics and therapeutics. chemimpex.comnih.gov
Integration of this compound in Next-Generation Protein Engineering Platforms
Protein engineering aims to design new proteins or modify existing ones to enhance their function or stability for therapeutic and industrial applications. nih.govresearchgate.net The incorporation of unnatural amino acids is a powerful strategy to expand the chemical diversity of proteins beyond the canonical 20 amino acids, allowing for the introduction of novel functionalities. researchgate.netnih.gov
Integrating this compound into protein engineering platforms could confer unique properties to target proteins. For example, the bulky, hydrophobic nature of the benzothienyl side chain could be used to stabilize protein structures or enhance their binding affinity to specific targets. chemimpex.com Sequence-based approaches, such as consensus mutation, and structure-based computational design can be used to identify optimal locations for substituting natural amino acids with benzothienylalanine to achieve desired stability or functional improvements. nih.gov This strategy has the potential to create more robust enzymes for industrial catalysis or therapeutic proteins with longer half-lives and improved efficacy. nih.gov
| Protein Engineering Strategy | Application with Benzothienylalanine | Potential Outcome |
| Structure-Based Design (e.g., Rosetta, FoldX) | Computationally model the introduction of benzothienylalanine into a protein structure to predict effects on stability and binding. nih.gov | Rational design of stabilized enzymes or proteins with enhanced target affinity. |
| Sequence-Based Design (e.g., Consensus Mutations) | Replace amino acids at specific positions with benzothienylalanine based on homologous protein sequences to improve stability. nih.gov | Creation of more robust and durable proteins for industrial or therapeutic use. |
| Directed Evolution (e.g., Error-Prone PCR) | While less direct for a specific unnatural amino acid, libraries can be created around a benzothienylalanine-containing scaffold to optimize function. nih.gov | Evolution of novel protein functions centered around the unique properties of the incorporated residue. |
Computational Predictions for Rational Design of Enhanced Research Tools and Building Blocks
Computational design is becoming an indispensable tool in peptide and protein research, allowing for the de novo design of molecules with specific properties and functions. units.ittandfonline.com Generative AI and Monte Carlo-based algorithms can explore vast chemical and sequence spaces to identify promising peptide candidates, moving beyond the limitations of the 20 natural amino acids. nih.govoup.com
In the context of this compound, computational protocols can be used to predict how its incorporation will affect the structure, stability, and binding affinity of a peptide or protein. units.it By simulating the interactions of the benzothienyl side chain with a target molecule, researchers can rationally design peptide-based inhibitors, activators, or binders with high specificity and potency. oup.com These in silico methods significantly reduce the need for laborious and costly experimental screening by pre-validating designs. tandfonline.com As computational models become more sophisticated, they will enable the design of highly tailored research tools and building blocks based on unique amino acids like this compound for a wide range of applications in biomedicine and materials science. units.it
Q & A
Q. What are the recommended analytical techniques for characterizing FMOC-DL-3-benzothienylalanine, and how do they ensure structural fidelity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and stereochemistry by analyzing proton/carbon environments .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by HPLC) and monitors synthesis intermediates .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural confirmation | H/C chemical shifts |
| HPLC | Purity assessment | Retention time, peak integration |
| MS | Molecular weight verification | m/z ratio, fragmentation profile |
Q. What are the standard protocols for synthesizing this compound in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
Q. How should researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Storage : Keep in airtight containers at -20°C, away from oxidizers and strong acids/bases .
Advanced Research Questions
Q. How can researchers mitigate racemization of this compound during peptide synthesis?
Methodological Answer:
Q. How to resolve contradictions between spectroscopic data and computational modeling results for FMOC-protected amino acids?
Methodological Answer:
- Cross-Validation : Compare NMR data with X-ray crystallography or density functional theory (DFT) simulations.
- Triangulation : Integrate multiple techniques (e.g., IR spectroscopy, solubility assays) to reconcile discrepancies .
- Error Analysis : Quantify instrument precision (e.g., NMR signal-to-noise ratios) and model parameter uncertainties.
Q. What methodological approaches ensure stability studies of this compound under varying pH and temperature conditions?
Methodological Answer:
Q. How can mixed-method research designs enhance the study of this compound’s physicochemical properties?
Methodological Answer:
- Quantitative Data : Collect spectroscopic metrics (e.g., UV-Vis absorbance, melting points).
- Qualitative Data : Perform solubility tests in organic/aqueous solvents to guide formulation.
- Triangulation : Combine results from both datasets to validate hypotheses (e.g., aggregation behavior) .
Methodological Best Practices
- Data Validation : Use pilot studies to refine protocols (e.g., adjusting HPLC gradients) and ensure reproducibility .
- Safety Compliance : Regularly review Safety Data Sheets (SDS) for updated handling guidelines .
- Interdisciplinary Collaboration : Engage computational chemists and analytical experts to address complex challenges (e.g., chiral inversion mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
